molecular formula C39H62O12 B14799875 ProsapogeninANLG of diocin

ProsapogeninANLG of diocin

Cat. No.: B14799875
M. Wt: 722.9 g/mol
InChI Key: HDXIQHTUNGFJIC-ZCTMWWGCSA-N
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Description

ProsapogeninANLG of diocin (CAS: 19057-67-1), also known as Prosapogenin A, Progenin III, or Polyphyllin V, is a steroidal saponin derived from Phytolacca dioica L. and other medicinal plants . Its molecular formula is C₃₉H₆₂O₁₂, with a molecular weight of 722.902 g/mol and a density of 1.344 g/cm³ . The compound is characterized by a spirostane skeleton linked to sugar moieties, a common feature of bioactive saponins.

Properties

Molecular Formula

C39H62O12

Molecular Weight

722.9 g/mol

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18?,19?,20?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37-,38-,39+/m0/s1

InChI Key

HDXIQHTUNGFJIC-ZCTMWWGCSA-N

Isomeric SMILES

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Prosapogenin A can be synthesized through enzymatic hydrolysis of ginsenosides, which are major saponins found in the roots of Panax ginseng. A lactase preparation from Penicillium species is used to hydrolyze ginsenosides Re and Rg1 to produce 20(S)-ginsenoside Rh1, a minor saponin . This enzymatic method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of Prosapogenin A involves the extraction and purification of saponins from plant sources such as red ginseng. The process includes steaming, drying, and extracting under optimized conditions to maximize the content of prosapogenins like Rg3, Rg2, Rh1, and Rh2 . These methods ensure the production of high-quality Prosapogenin A for various applications.

Chemical Reactions Analysis

Types of Reactions: Prosapogenin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which have distinct biological activities and therapeutic potentials.

Scientific Research Applications

Prosapogenin A has been extensively studied for its applications in various fields:

Mechanism of Action

Prosapogenin A exerts its effects primarily through the inhibition of the STAT3 signaling pathway, which is involved in cell growth and survival. By blocking this pathway, Prosapogenin A induces growth arrest and apoptosis in various cancer cell lines, including HeLa, HepG2, and MCF-7 . Additionally, it modulates the expression of genes related to glycometabolism, further contributing to its anticancer activity.

Comparison with Similar Compounds

Key Physical and Chemical Properties

Property Value Reference
Molecular Formula C₃₉H₆₂O₁₂
Molecular Weight 722.902 g/mol
Boiling Point 838.82°C at 760 mmHg
Density 1.344 g/cm³
Solubility Not fully characterized
Stability Stable under recommended storage (dry, ventilated)

Comparison with Structurally and Functionally Related Compounds

ProsapogeninANLG of diocin belongs to the saponin class, which shares structural similarities with triterpenoids and other glycosides. Below is a comparative analysis with key analogs:

Chemical and Functional Comparison Table

Compound CAS Number Molecular Formula Molecular Weight Source Key Biological Activities
This compound 19057-67-1 C₃₉H₆₂O₁₂ 722.90 Phytolacca dioica Limited data; potential cytotoxic/antiviral roles inferred from plant source
Ganolucidic Acid A 98665-21-5 C₃₀H₄₄O₆ 500.67 Ganoderma spp. Antioxidant, anti-inflammatory
Dioicin 1 (PD-L1) N/A Protein (RIP) ~30 kDa Phytolacca dioica Ribosome-inactivating, antiviral, antimicrobial
Ophiopogonin C' 19057-67-1* C₃₉H₆₂O₁₂ 722.90 Ophiopogon japonicus Cardioprotective, anti-inflammatory

Note: Ophiopogonin C' shares the same CAS number as ProsapogeninANLG due to structural identity but differs in source and reported activities .

Structural and Functional Insights

  • ProsapogeninANLG vs. Ganolucidic Acid A: While both are triterpenoid derivatives, ProsapogeninANLG has a larger molecular weight (722.90 vs. 500.67 g/mol) and a more complex glycosylation pattern, which may enhance membrane permeability and receptor binding .
  • ProsapogeninANLG vs. Dioicin 1 : Dioicin 1 is a protein (ribosome-inactivating type), whereas ProsapogeninANLG is a small molecule. Both derive from Phytolacca dioica but operate via distinct mechanisms: Dioicin 1 inhibits viral replication by depurinating rRNA , while ProsapogeninANLG’s saponin structure may disrupt pathogen membranes .
  • ProsapogeninANLG vs. Ophiopogonin C' : Despite identical molecular formulas, Ophiopogonin C' is sourced from a different plant and is studied for cardiovascular benefits, highlighting the role of stereochemistry and source-specific enzymes in bioactivity .

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